molecular formula C17H15NO4S B2763723 N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(thiophen-2-yl)acetamide CAS No. 1428367-54-7

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2763723
CAS No.: 1428367-54-7
M. Wt: 329.37
InChI Key: VGZZVZUAFRFLBP-UHFFFAOYSA-N
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Description

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(thiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C17H15NO4S and its molecular weight is 329.37. The purity is usually 95%.
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Biological Activity

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(thiophen-2-yl)acetamide is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes:

  • Benzo[d][1,3]dioxole moiety : Known for enhancing biological interactions due to its electron-rich nature.
  • But-2-yn-1-yl linker : Provides flexibility and spatial orientation for molecular interactions.
  • Thiophenyl group : Imparts additional biological activity through its ability to interact with various targets.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer activity. The following table summarizes key findings related to the anticancer effects of this compound and related compounds:

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundHepG2TBDEGFR inhibition, apoptosis induction
1,1'-(1,4-phenylene)bis(3-(benzo[d][1,3]dioxol-5-yl)thiourea)HCT1161.54EGFR inhibition, mitochondrial pathway modulation
Doxorubicin (standard drug)MCF74.56DNA intercalation

The IC50 values indicate the concentration required to inhibit cell growth by 50%. Notably, the compound's mechanism involves the inhibition of epidermal growth factor receptor (EGFR), leading to apoptosis in cancer cells .

The biological activity of this compound can be attributed to several mechanisms:

  • EGFR Inhibition : The compound shows potential in inhibiting EGFR signaling pathways, which are often overactive in various cancers.
  • Induction of Apoptosis : Studies have demonstrated that it can trigger apoptotic pathways by influencing proteins such as Bax and Bcl-2, which are critical in regulating cell death.
  • Cell Cycle Arrest : The compound may cause cell cycle arrest at specific phases, further preventing cancer cell proliferation .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds that share structural similarities with this compound:

Study 1: Anticancer Activity Assessment

In a study assessing the anticancer potential of thiourea derivatives containing benzo[d][1,3]dioxole moieties, compounds were tested against HepG2 and HCT116 cell lines. The results showed significant cytotoxicity with IC50 values ranging from 1.54 µM to 4.52 µM for various derivatives. These findings suggest that structural modifications can enhance anticancer efficacy .

Study 2: Inhibition of COX Enzymes

Another study focused on the anti-inflammatory properties of compounds with similar structures demonstrated their efficacy as cyclooxygenase (COX) inhibitors. The most active derivatives exhibited rapid onset of action and significant reductions in inflammatory markers such as IL-1β .

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4S/c19-17(11-14-4-3-9-23-14)18-7-1-2-8-20-13-5-6-15-16(10-13)22-12-21-15/h3-6,9-10H,7-8,11-12H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGZZVZUAFRFLBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCC#CCNC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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